1-(1-oxidotetrahydro-2H-thiopyran-4-yl)piperidin-4-amine

Descripción

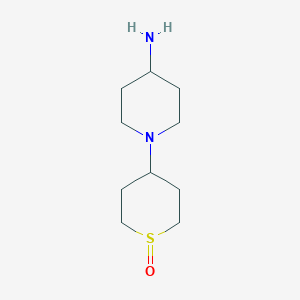

1-(1-Oxidotetrahydro-2H-thiopyran-4-yl)piperidin-4-amine (CAS: 1332529-06-2) is a piperidin-4-amine derivative featuring a tetrahydrothiopyran ring oxidized to a sulfoxide (C10H20N2OS; MW: 216.34 g/mol). Its structure includes a piperidine ring connected to a six-membered thiopyran-4-yl moiety, with the sulfur atom oxidized to a sulfone (S=O) . This compound is of interest in medicinal chemistry for its modular scaffold, which allows for diverse biological targeting.

Structure

3D Structure

Propiedades

Fórmula molecular |

C10H20N2OS |

|---|---|

Peso molecular |

216.35 g/mol |

Nombre IUPAC |

1-(1-oxothian-4-yl)piperidin-4-amine |

InChI |

InChI=1S/C10H20N2OS/c11-9-1-5-12(6-2-9)10-3-7-14(13)8-4-10/h9-10H,1-8,11H2 |

Clave InChI |

DXTSTUJLMJPYBC-UHFFFAOYSA-N |

SMILES canónico |

C1CN(CCC1N)C2CCS(=O)CC2 |

Origen del producto |

United States |

Métodos De Preparación

Nucleophilic Substitution at the Thiopyran 4-Position

Functionalization of tetrahydro-2H-thiopyran 1-oxide at the 4-position with a leaving group (e.g., bromide) enables subsequent displacement by piperidin-4-amine.

Procedure :

-

Bromination : Radical bromination of tetrahydro-2H-thiopyran 1-oxide using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in CCl₄ yields 4-bromo-tetrahydro-2H-thiopyran 1-oxide.

-

Amination : Reaction of the bromide with piperidin-4-amine in dimethylformamide (DMF) at 80°C for 12 hours facilitates nucleophilic substitution.

Challenges :

Mitsunobu Reaction for Ether Linkage Formation

While traditionally used for ether synthesis, the Mitsunobu reaction can adapt to amine coupling by employing azide intermediates.

Steps :

-

Hydroxylation : Introduce a hydroxyl group at the thiopyran 4-position via hydroboration-oxidation.

-

Mitsunobu Reaction : React the alcohol with piperidin-4-amine using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF).

Limitations :

-

Requires protection of the amine group to prevent side reactions.

Electrochemical Synthesis Approaches

Recent advances in electrochemistry provide a novel route for constructing the target compound. The Cardiff University thesis outlines a protocol for synthesizing thiopyran sulfoxides via anodic oxidation, followed by in situ coupling with amine derivatives.

Electrochemical Setup :

-

Anode : Graphite

-

Cathode : Platinum

-

Electrolyte : 0.1 M LiClO₄ in acetonitrile/water (9:1)

-

Substrate : Tetrahydro-2H-thiopyran

Mechanism :

-

Oxidation : The thiopyran undergoes a one-electron oxidation at the anode, forming a radical cation.

-

Coupling : The radical cation reacts with piperidin-4-amine, followed by a second oxidation to yield the final product.

Advantages :

-

Avoids harsh oxidizing agents.

-

Tunable selectivity via voltage control.

Solid-Phase and Catalytic Methods

Patent applications highlight the use of heterogeneous catalysts for large-scale synthesis. For example, palladium on carbon (Pd/C) facilitates reductive amination between 4-oxo-tetrahydro-2H-thiopyran 1-oxide and piperidin-4-amine under hydrogen atmosphere.

Typical Conditions :

Comparative Analysis of Synthesis Methods

| Method | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Oxidative Coupling | H₂O₂, DMF, 80°C | 70–80 | Scalable, simple reagents | Requires bromination step |

| Electrochemical | Graphite anode, LiClO₄ | 65–75 | Green chemistry, high selectivity | Specialized equipment needed |

| Catalytic (Pd/C) | H₂, methanol, 50 psi | 75 | High yield, mild conditions | Catalyst cost |

Challenges and Optimization Strategies

Análisis De Reacciones Químicas

Tipos de reacciones

1-(1-oxidotetrahidro-2H-tiopirano-4-il)piperidin-4-amina se somete a diversas reacciones químicas, que incluyen:

Oxidación: El compuesto puede sufrir una oxidación adicional en el átomo de azufre, lo que lleva a la formación de sulfóxidos o sulfonas. Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el ácido m-cloroperbenzoico.

Reducción: El compuesto se puede reducir en los átomos de nitrógeno o azufre utilizando agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio. Esto puede conducir a la formación de aminas o tioles.

Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica en el grupo amino o en el anillo de tiopirano. Los reactivos comunes incluyen haluros de alquilo o cloruros de acilo, que reaccionan con el grupo amino para formar aminas o amidas sustituidas.

Adición: El compuesto puede sufrir reacciones de adición en los dobles enlaces del anillo de tiopirano. Los reactivos comunes incluyen hidrógeno o halógenos, que se añaden a través de los dobles enlaces para formar productos saturados o halogenados.

Reactivos y condiciones comunes

Oxidación: Peróxido de hidrógeno, ácido m-cloroperbenzoico

Reducción: Hidruro de litio y aluminio, borohidruro de sodio

Sustitución: Haluros de alquilo, cloruros de acilo

Adición: Hidrógeno, halógenos

Principales productos formados

Oxidación: Sulfóxidos, sulfonas

Reducción: Aminas, tioles

Sustitución: Aminas sustituidas, amidas

Adición: Productos saturados, productos halogenados

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

1-(1-oxidotetrahydro-2H-thiopyran-4-yl)piperidin-4-amine has a complex molecular structure characterized by a piperidine ring fused with a thiopyran moiety. The compound's molecular formula is with a molecular weight of approximately 202.33 g/mol. Its structure can be represented as follows:

Anticancer Activity

Recent studies have indicated that derivatives of piperidine, including this compound, exhibit significant anticancer properties. For instance, compounds that inhibit the KRas G12D mutation have been explored as potential treatments for pancreatic cancer. These inhibitors can disrupt critical signaling pathways involved in tumor growth and proliferation .

Case Study: KRas G12D Inhibitors

- Objective : Evaluate the efficacy of piperidine derivatives in inhibiting KRas G12D.

- Findings : In vitro studies demonstrated that specific derivatives led to reduced cell viability in pancreatic cancer cell lines.

Neurological Disorders

The compound is being investigated for its potential effects on neurological disorders such as anxiety and depression. Piperidine derivatives are known to interact with neurotransmitter systems, particularly those involving serotonin and dopamine receptors.

Case Study: Neuropharmacological Effects

- Objective : Assess the anxiolytic effects of the compound in rodent models.

- Findings : Preliminary results showed a reduction in anxiety-like behaviors, suggesting potential therapeutic applications in treating anxiety disorders.

Antimicrobial Properties

Research has also highlighted the antimicrobial activity of piperidine derivatives, including this compound. These compounds have shown effectiveness against various bacterial strains.

Data Table: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Mecanismo De Acción

El mecanismo de acción de 1-(1-oxidotetrahidro-2H-tiopirano-4-il)piperidin-4-amina implica su interacción con objetivos y vías moleculares. El compuesto puede unirse a los sitios activos de las enzimas e inhibir su actividad, lo que lleva a una disminución de la función enzimática. También puede unirse a proteínas y modular su actividad, afectando diversos procesos celulares. La capacidad del compuesto para sufrir diversas reacciones químicas le permite interactuar con diferentes objetivos y vías moleculares, lo que lleva a su diversa actividad biológica.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural and Functional Diversity in Piperidin-4-amine Derivatives

Piperidin-4-amine derivatives are widely explored due to their ability to interact with enzymes, receptors, and lipid kinases. Below is a comparative analysis of key analogs:

Table 1: Key Structural and Functional Comparisons

*Calculated based on molecular formula.

Key Comparative Insights

Substituent Effects on Bioactivity

- Lipophilicity vs. However, this polarity may enhance solubility for peripheral targets .

- Aromatic vs. Aliphatic Moieties : Indole- and pyridine-containing analogs (e.g., ) exhibit stronger π-π stacking with aromatic residues in enzymes, while the target compound’s thiopyran sulfoxide may engage in dipole-dipole interactions.

Enzyme Inhibition Profiles

- SphK1 Inhibition : RB-005’s selectivity for sphingosine kinase 1 (SphK1) is attributed to its long alkyl chain, which mimics lipid substrates. The target compound lacks such a chain, suggesting divergent targeting .

- Cholinesterase Targeting : highlights piperidin-4-amine derivatives as acetylcholinesterase (AChE) inhibitors. The target compound’s sulfoxide could modulate binding to AChE’s peripheral anionic site .

Physicochemical Properties

- logP and Solubility : The target compound’s calculated logP (estimated via InChI properties) is lower than RB-005’s, favoring aqueous solubility but possibly reducing cell permeability .

- Molecular Weight : Smaller analogs (e.g., 211.69 g/mol in ) may exhibit better pharmacokinetic profiles than bulkier derivatives (e.g., 435.29 g/mol in ).

Actividad Biológica

1-(1-Oxidotetrahydro-2H-thiopyran-4-yl)piperidin-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and antiviral research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a piperidine ring and a thiopyran moiety. The presence of the oxidized tetrahydrothiopyran enhances its chemical reactivity and biological interaction potential.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₄N₂OS |

| Molecular Weight | 214.29 g/mol |

| CAS Number | Not Available |

| IUPAC Name | This compound |

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. In a study evaluating various derivatives, it was found that certain analogs showed potent activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) ranged from 0.5 to 32 µg/mL depending on the bacterial strain tested .

Antiviral Activity

The compound has also been evaluated for its antiviral properties, particularly against HIV. A derivative with a similar structure was shown to possess anti-HIV activity with an EC50 value of approximately 2.20 nmol/L, indicating strong potency against wild-type HIV strains . The selectivity index (SI) values were significantly higher than those of existing antiretroviral drugs, suggesting a favorable safety profile.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit viral reverse transcriptase, which is crucial for HIV replication.

- Disruption of Membrane Integrity : Antimicrobial activity may be attributed to the disruption of bacterial cell membranes, leading to cell lysis.

- Modulation of Cellular Pathways : Some derivatives have been reported to interfere with signaling pathways involved in cell proliferation and survival, particularly in cancer cells.

Case Study 1: Antiviral Efficacy

A study conducted on a series of piperidine derivatives revealed that the compound exhibited significant antiviral activity against multiple HIV strains, including those resistant to first-line treatments. The study highlighted the compound's ability to maintain efficacy even in resistant strains, making it a promising candidate for further development .

Case Study 2: Antimicrobial Testing

In another investigation focused on antimicrobial properties, a group of thiopyran derivatives was synthesized and screened against various pathogens. The results indicated that the derivatives displayed varying degrees of antimicrobial activity, with some compounds showing MIC values comparable to standard antibiotics .

Q & A

Q. How to resolve conflicting reports on catalytic efficiency in thiopyran oxidation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.